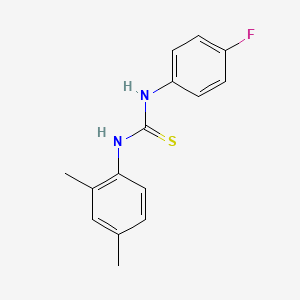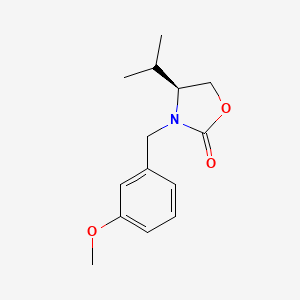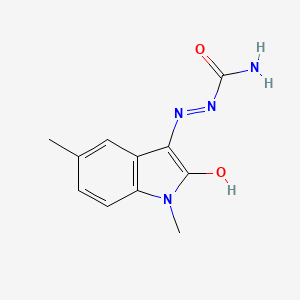
N-(2,4-dimethylphenyl)-N'-(4-fluorophenyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-dimethylphenyl)-N'-(4-fluorophenyl)thiourea (DMFT) is a thiourea derivative that has been used in scientific research for various purposes. DMFT is a white crystalline solid that is soluble in organic solvents. It has been synthesized using different methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.
作用機序
The mechanism of action of N-(2,4-dimethylphenyl)-N'-(4-fluorophenyl)thiourea is not fully understood, but it is believed to involve the formation of complexes with metal ions. N-(2,4-dimethylphenyl)-N'-(4-fluorophenyl)thiourea has been shown to form stable complexes with various metal ions, including copper, zinc, and nickel. These metal complexes have been studied for their potential use in biological systems, such as imaging and drug delivery.
Biochemical and Physiological Effects:
N-(2,4-dimethylphenyl)-N'-(4-fluorophenyl)thiourea has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro. N-(2,4-dimethylphenyl)-N'-(4-fluorophenyl)thiourea has also been shown to induce apoptosis in cancer cells. Moreover, N-(2,4-dimethylphenyl)-N'-(4-fluorophenyl)thiourea has been shown to have antioxidant properties, which may be useful in treating oxidative stress-related diseases.
実験室実験の利点と制限
N-(2,4-dimethylphenyl)-N'-(4-fluorophenyl)thiourea has several advantages for lab experiments. It is easy to synthesize, and its purity can be easily verified using standard analytical techniques. N-(2,4-dimethylphenyl)-N'-(4-fluorophenyl)thiourea is also stable under normal laboratory conditions, and its metal complexes can be easily characterized using spectroscopic techniques. However, N-(2,4-dimethylphenyl)-N'-(4-fluorophenyl)thiourea has some limitations, including its low solubility in water, which may limit its use in biological systems.
将来の方向性
There are several future directions for N-(2,4-dimethylphenyl)-N'-(4-fluorophenyl)thiourea research. One potential direction is the development of new metal complexes of N-(2,4-dimethylphenyl)-N'-(4-fluorophenyl)thiourea for use in biological systems. These complexes could be designed to target specific metal ions or biological pathways. Another potential direction is the study of N-(2,4-dimethylphenyl)-N'-(4-fluorophenyl)thiourea as a potential therapeutic agent for oxidative stress-related diseases. Additionally, N-(2,4-dimethylphenyl)-N'-(4-fluorophenyl)thiourea could be used as a fluorescent probe for imaging metal ions in living cells. Finally, N-(2,4-dimethylphenyl)-N'-(4-fluorophenyl)thiourea could be further studied for its potential use in anticancer therapy.
合成法
N-(2,4-dimethylphenyl)-N'-(4-fluorophenyl)thiourea can be synthesized using different methods. One of the most common methods involves the reaction between 2,4-dimethylphenyl isothiocyanate and 4-fluoroaniline in the presence of a base such as sodium hydroxide. The reaction results in the formation of N-(2,4-dimethylphenyl)-N'-(4-fluorophenyl)thiourea as a white crystalline solid. Other methods involve the use of different reagents and solvents, but the overall reaction mechanism remains the same.
科学的研究の応用
N-(2,4-dimethylphenyl)-N'-(4-fluorophenyl)thiourea has been used in scientific research for various purposes. It has been used as a ligand in coordination chemistry to synthesize metal complexes. N-(2,4-dimethylphenyl)-N'-(4-fluorophenyl)thiourea has also been used as a building block in the synthesis of other thiourea derivatives. Moreover, N-(2,4-dimethylphenyl)-N'-(4-fluorophenyl)thiourea has been used as a fluorescent probe to detect and quantify metal ions in biological samples. N-(2,4-dimethylphenyl)-N'-(4-fluorophenyl)thiourea has also been studied for its potential use as an anticancer agent.
特性
IUPAC Name |
1-(2,4-dimethylphenyl)-3-(4-fluorophenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2S/c1-10-3-8-14(11(2)9-10)18-15(19)17-13-6-4-12(16)5-7-13/h3-9H,1-2H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPIDNZDQIFQMAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=S)NC2=CC=C(C=C2)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethylphenyl)-N'-(4-fluorophenyl)thiourea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-chlorobenzyl)-3-{1-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-3-piperidinyl}propanamide](/img/structure/B5681293.png)
![rel-(1S,6R)-3-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]-3,9-diazabicyclo[4.2.1]nonan-4-one hydrochloride](/img/structure/B5681300.png)

![N-cyclopropyl-1-[(4-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5681321.png)
![2-allyl-9-[(1-ethyl-1H-pyrazol-5-yl)sulfonyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5681323.png)

![5-[2-(7-methoxy-1,2,4,5-tetrahydro-3H-3-benzazepin-3-yl)-2-oxoethyl]-3-propylimidazolidine-2,4-dione](/img/structure/B5681339.png)
![methyl 3-({[2-(4-morpholinyl)ethyl]amino}carbonyl)-5-nitrobenzoate](/img/structure/B5681344.png)
![1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-N-(6-phenoxypyridin-3-yl)piperidine-4-carboxamide](/img/structure/B5681347.png)
![N-[4-(2-oxo-1-pyrrolidinyl)benzyl]-2-(1H-pyrazol-1-yl)butanamide](/img/structure/B5681382.png)


![ethyl 1-[(4-methylphenoxy)acetyl]-4-piperidinecarboxylate](/img/structure/B5681392.png)